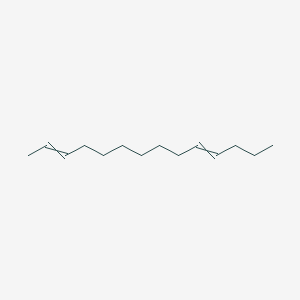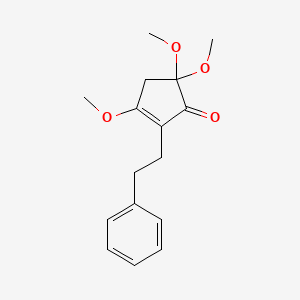![molecular formula C23H32ClN3S B14514755 N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride CAS No. 63347-56-8](/img/structure/B14514755.png)
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethyl and octylamino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the dimethyl and octylamino groups through alkylation reactions. The final step involves the formation of the iminium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and octylamino groups differentiates it from other phenothiazine derivatives, potentially leading to unique applications and effects.
Eigenschaften
CAS-Nummer |
63347-56-8 |
|---|---|
Molekularformel |
C23H32ClN3S |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
dimethyl-[7-[methyl(octyl)amino]phenothiazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H32N3S.ClH/c1-5-6-7-8-9-10-15-26(4)19-12-14-21-23(17-19)27-22-16-18(25(2)3)11-13-20(22)24-21;/h11-14,16-17H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VITUPDAJPNUTDR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


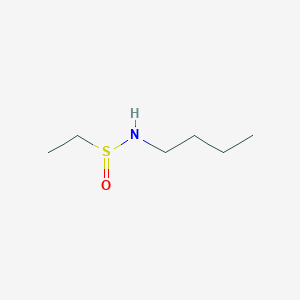
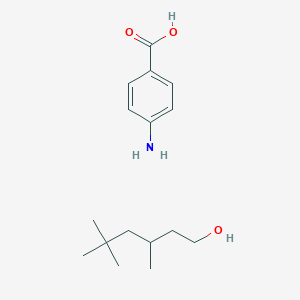
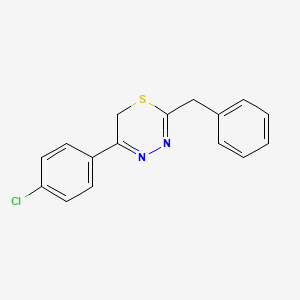
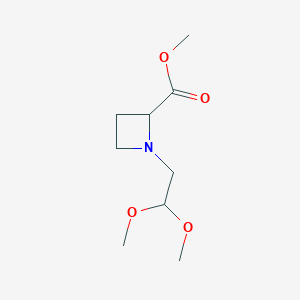
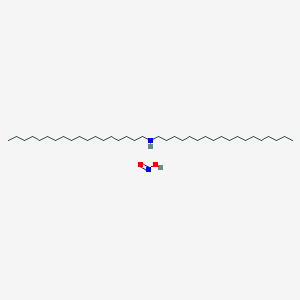
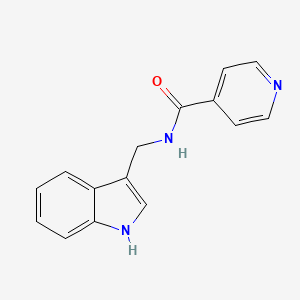
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
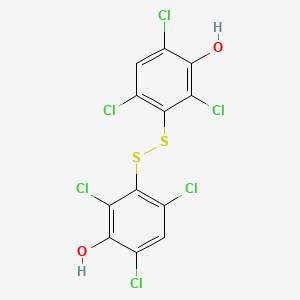
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
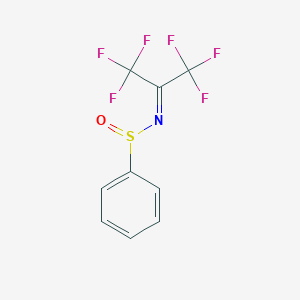
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
